molecular formula C7H11Cl3N2O3 B3003147 N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide CAS No. 63107-72-2

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide

Cat. No.: B3003147
CAS No.: 63107-72-2
M. Wt: 277.53
InChI Key: LHNDHQQDTZLDEH-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-hydroxyethyl)morpholine-4-carboxamide is a synthetic organic compound featuring a morpholine ring substituted with a carboxamide group and a 2,2,2-trichloro-1-hydroxyethyl moiety. Its trichloro-hydroxyethyl group is reminiscent of organophosphorus insecticides like trichlorfon (dimethyl (2,2,2-trichloro-1-hydroxyethyl) phosphonate), which shares the trichloroethanol backbone . The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as seen in morpholine derivatives from patent literature .

Properties

IUPAC Name

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl3N2O3/c8-7(9,10)5(13)11-6(14)12-1-3-15-4-2-12/h5,13H,1-4H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNDHQQDTZLDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide typically involves the reaction of morpholine with trichloroacetaldehyde (chloral) and ammonium acetate. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce less chlorinated derivatives. Substitution reactions can result in the formation of various functionalized morpholine derivatives.

Scientific Research Applications

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The morpholine ring may also interact with biological membranes or receptors, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

Compound Name Molecular Formula Functional Groups Applications/Synthesis Reference
N-(2,2,2-Trichloro-1-hydroxyethyl)morpholine-4-carboxamide C₇H₁₁Cl₃N₂O₃ Trichloro-hydroxyethyl, morpholine carboxamide Likely pesticidal/pharmacological (inferred from analogs); synthesis via morpholine coupling
Trichlorfon (dimethyl (2,2,2-trichloro-1-hydroxyethyl) phosphonate) C₄H₈Cl₃O₄P Trichloro-hydroxyethyl, phosphonate ester Broad-spectrum insecticide; acetylcholinesterase inhibitor
N-(2-Chloroethyl)morpholine-4-carboxamide C₇H₁₃ClN₂O₂ Chloroethyl, morpholine carboxamide Structural studies (crystallography); Z = 16, monoclinic (Cc space group)
4-(2-Chloroethyl)morpholine hydrochloride C₆H₁₃Cl₂NO Chloroethyl, morpholine hydrochloride Intermediate in pharmaceutical synthesis (e.g., Example 329 in EP 4,374,877 A2)

Key Observations:

  • Trichloro Group vs. This structural difference may correlate with higher pesticidal potency, as seen in trichlorfon .
  • Morpholine Carboxamide Backbone: The morpholine carboxamide moiety is shared across analogs, suggesting stability in hydrogen bonding and solubility. Crystal data for N-(2-chloroethyl)morpholine-4-carboxamide (monoclinic, Z = 16) highlight conformational rigidity , which may influence pharmacokinetics in bioactive derivatives.

Crystallographic and Physicochemical Properties

  • Crystal Structure: While the target compound lacks reported crystallographic data, N-(2-chloroethyl)morpholine-4-carboxamide exhibits a monoclinic lattice (a = 10.7393 Å, V = 3589.9 ų) with extensive hydrogen bonding . The trichloro-hydroxyethyl group in the target compound may introduce steric hindrance, altering packing efficiency.
  • Thermodynamic Stability: The trichloro substituent increases molecular weight (vs. chloroethyl analogs) and likely lowers volatility, enhancing environmental persistence—a trait critical in agrochemical design .

Biological Activity

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide is a compound with significant potential in various biological applications, particularly in the field of enzyme inhibition and as a building block in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H11Cl3N2O3
  • IUPAC Name : N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide
  • CAS Number : 63107-72-2

The compound features a morpholine ring, a trichloroethyl group, and a carboxamide functional group, which contribute to its unique chemical reactivity and biological activity.

Target of Action

The specific biological targets of N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide are not fully elucidated. However, it shares structural similarities with known organophosphate acetylcholinesterase inhibitors like metrifonate. These compounds typically increase acetylcholine levels by inhibiting the enzyme acetylcholinesterase, thereby enhancing cholinergic transmission.

Biochemical Pathways

Compounds similar to N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide are involved in critical biochemical pathways affecting the cholinergic system. The inhibition of acetylcholinesterase leads to prolonged action of acetylcholine at synaptic junctions, which can have various physiological effects.

Pharmacokinetics

While specific pharmacokinetic data for N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide is limited, related compounds like metrifonate exhibit a half-life of approximately 3 hours. This suggests that the compound may also have a relatively short duration of action in biological systems.

Enzyme Inhibition Studies

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide has been utilized in studies focusing on enzyme inhibition and protein interactions. Its potential as an enzyme inhibitor makes it a candidate for further research in pharmacology and medicinal chemistry.

Case Studies

Several studies have explored the biological activities of compounds structurally related to N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide:

  • Cholinergic Activity : Research indicates that similar compounds can enhance cholinergic activity by inhibiting acetylcholinesterase. This has implications for treating conditions such as Alzheimer's disease where cholinergic transmission is compromised.
    CompoundMechanismEC50 (μM)
    MetrifonateAChE Inhibition0.12
    N-(trichloroethyl) derivativeAChE Inhibition (hypothetical)TBD
  • Synthetic Applications : The compound serves as an intermediate in the synthesis of other organic molecules. Its unique structure allows for various chemical reactions such as oxidation and substitution reactions.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
MetrifonateOrganophosphateAChE inhibitor
N-(2-hydroxyethyl)morpholineLacks trichloro groupLess reactive

N-(2,2,2-trichloro-1-hydroxyethyl)morpholine-4-carboxamide stands out due to its combination of both trichloroethyl and morpholine functionalities. This unique combination imparts distinct chemical properties that enhance its utility in both research and industrial applications.

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